3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, isopropylthio, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the isopropylthio and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(tert-butylsulfanyl)-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring. The isopropylthio group provides a distinct steric and electronic environment compared to other alkylthio groups, potentially leading to different reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
3-chloro-2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NS/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYLUEZVHOODLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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